iron(2+);5-nitro-1,10-phenanthroline;sulfate
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Overview
Description
Iron(2+);5-nitro-1,10-phenanthroline;sulfate is a coordination compound that consists of iron(II) ions complexed with 5-nitro-1,10-phenanthroline and sulfate ions. This compound is known for its vibrant color and its applications in various fields, including analytical chemistry and redox titrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron(2+);5-nitro-1,10-phenanthroline;sulfate typically involves the reaction of iron(II) sulfate with 5-nitro-1,10-phenanthroline in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general procedure includes:
- Dissolving iron(II) sulfate in deionized water.
- Adding 5-nitro-1,10-phenanthroline to the solution.
- Stirring the mixture at room temperature until the complex forms.
- Isolating the product by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration are common practices .
Chemical Reactions Analysis
Types of Reactions
Iron(2+);5-nitro-1,10-phenanthroline;sulfate undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under suitable conditions.
Reduction: The nitro group in 5-nitro-1,10-phenanthroline can be reduced to an amino group.
Substitution: Ligand exchange reactions can occur, where the 5-nitro-1,10-phenanthroline ligand is replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions often require the presence of competing ligands and may be facilitated by heating
Major Products Formed
Oxidation: Iron(III) complexes.
Reduction: Amino derivatives of 1,10-phenanthroline.
Substitution: New coordination complexes with different ligands
Scientific Research Applications
Iron(2+);5-nitro-1,10-phenanthroline;sulfate has a wide range of applications in scientific research:
Analytical Chemistry: Used as a redox indicator in titrations and for the spectrophotometric determination of iron.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of other chemical compounds and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of iron(2+);5-nitro-1,10-phenanthroline;sulfate involves several pathways:
Redox Reactions: The iron(II) center can undergo redox reactions, facilitating electron transfer processes.
Ligand Interactions: The 5-nitro-1,10-phenanthroline ligand can interact with biological molecules, potentially disrupting cellular processes.
Autophagy Induction: In the case of antimicrobial activity, the compound can induce autophagy in macrophages, leading to the destruction of intracellular pathogens.
Comparison with Similar Compounds
Iron(2+);5-nitro-1,10-phenanthroline;sulfate can be compared with other similar compounds:
1,10-Phenanthroline: A parent compound without the nitro group, used widely in coordination chemistry.
2,2’-Bipyridine: Another bidentate ligand similar to 1,10-phenanthroline but with different electronic properties.
Ferroin: A complex of iron(II) with 1,10-phenanthroline, used as a redox indicator.
Uniqueness
The presence of the nitro group in 5-nitro-1,10-phenanthroline imparts unique electronic properties to the compound, enhancing its redox activity and making it more suitable for specific applications such as antimicrobial activity and redox titrations .
Properties
CAS No. |
23700-19-8 |
---|---|
Molecular Formula |
C12H7FeN3O6S |
Molecular Weight |
377.11 g/mol |
IUPAC Name |
iron(2+);5-nitro-1,10-phenanthroline;sulfate |
InChI |
InChI=1S/C12H7N3O2.Fe.H2O4S/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12;;1-5(2,3)4/h1-7H;;(H2,1,2,3,4)/q;+2;/p-2 |
InChI Key |
UCFLPRGRCZHMPO-UHFFFAOYSA-L |
SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] |
23700-19-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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